Dibutyltin maleate
Overview
Description
Scientific Research Applications
Polymerization and Material Synthesis
Research on the polymerization and synthesis of materials has explored various organic compounds, including dioxane derivatives, which are structurally related to 1,3,2-dioxastannepin-4,7-dione, 2,2-dibutyl-. Studies have demonstrated the preparation and characterization of substituted polylactides through bulk polymerization, using catalysts like Sn(2-ethylhexanoate)2 for melt-polymerization to achieve high molecular weight polymers with significant thermal properties (Yin & Baker, 1999). These methodologies offer a foundation for understanding the polymerization processes relevant to dioxastannepin derivatives, indicating their potential in creating materials with unique physical properties.
Herbicidal Activity
The synthesis and evaluation of triketone-containing quinazoline-2,4-diones have been explored for their herbicidal activity, showing promise for agricultural applications. Research has found that certain derivatives exhibit broad-spectrum weed control and excellent crop selectivity, presenting a new avenue for herbicide development (Wang et al., 2014). This suggests that similar structural frameworks in compounds like 1,3,2-dioxastannepin-4,7-dione, 2,2-dibutyl- could be tailored for effective weed management strategies.
Biomedical Applications
In the realm of biomedical sciences, the design and synthesis of functionalized polymers for tissue engineering have gained attention. For instance, organo-catalyzed ring-opening polymerization of dioxane derivatives has been utilized to create polymers with potential for biomedical applications, showcasing controlled polymerization techniques for producing materials with desired properties (Thillaye du Boullay et al., 2010). These advancements underline the versatility of dioxastannepin-like compounds in developing new materials for medical use.
Anti-inflammatory and Immunomodulatory Effects
Research into the anti-inflammatory activities of new succinic and maleic derivatives from natural sources has identified compounds with potential immunomodulatory effects. These studies have uncovered the ability of certain derivatives to modulate cytokine production, offering insights into their therapeutic potential (Chien et al., 2008). The structural similarities with 1,3,2-dioxastannepin-4,7-dione, 2,2-dibutyl- suggest possible applications in designing anti-inflammatory agents.
Safety and Hazards
Mechanism of Action
- Dibutyltin maleate is a tin-based compound with the formula C12H20O4Sn .
- Its primary targets are not well-documented in the literature. However, it is commonly used as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) .
- Mechanistically, it likely follows a coordination-insertion mechanism . This involves coordination of the tin center (Sn) to the carbonyl oxygen of the cyclic ester, followed by insertion of the monomer into the Sn–O bond.
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Dibutyltin Maleate has been found to be a successful initiator in the ring-opening polymerization (ROP) of ε-caprolactone This suggests that it interacts with ε-caprolactone in a biochemical reaction to initiate polymerization
Cellular Effects
This compound has been shown to induce adipogenesis in a PPARγ-dependent manner and repress inflammatory genes in 3T3-L1 and RAW 264.7 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the coordination-insertion mechanism in the ring-opening polymerization of ε-caprolactone . This suggests that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029599 | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-04-6, 53507-04-3 | |
Record name | Dibutyltin maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyltin maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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